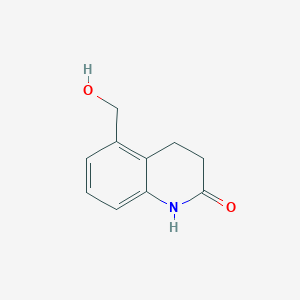

5-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

Description

5-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is a synthetic heterocyclic compound featuring a partially hydrogenated quinoline backbone with a hydroxymethyl (-CH2OH) substituent at the 5-position. The compound’s core structure, 3,4-dihydroquinolin-2(1H)-one, is a privileged scaffold in drug discovery, often modified to optimize receptor binding and pharmacokinetic profiles . The hydroxymethyl group introduces polarity and hydrogen-bonding capacity, which may enhance interactions with biological targets such as serotonin receptors (e.g., 5-HT1A, 5-HT2A) or dopamine receptors .

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

5-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C10H11NO2/c12-6-7-2-1-3-9-8(7)4-5-10(13)11-9/h1-3,12H,4-6H2,(H,11,13) |

InChI Key |

FVKYMVNSXMWVOB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC2=CC=CC(=C21)CO |

Origin of Product |

United States |

Preparation Methods

Bromination and Hydroxylation Strategies

A foundational method for synthesizing 5-hydroxy-3,4-dihydroquinolin-2(1H)-one involves bromination using N-bromosuccinimide (NBS) in cyclohexane under reflux conditions. As reported by ChemicalBook, this reaction starts with 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione, which undergoes bromination at the 5-position followed by hydrolysis to yield the hydroxy derivative (92.7% yield). The use of NBS as a brominating agent ensures regioselectivity, while cyclohexane facilitates optimal solubility and reaction efficiency.

Table 1: Reaction Conditions for 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one Synthesis

| Parameter | Details |

|---|---|

| Starting Material | 3,4,7,8-Tetrahydro-2,5(1H,6H)-quinolinedione |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Cyclohexane |

| Temperature | Reflux (3 hours) |

| Workup | Ethyl acetate extraction, drying over CaSO₄ |

| Yield | 92.7% |

This methodology highlights the viability of halogenation followed by hydrolysis for introducing hydroxyl groups. For 5-(hydroxymethyl) derivatives, analogous strategies could involve bromination at the 5-methyl position, followed by nucleophilic substitution with hydroxide or oxidation-reduction sequences.

One-Pot Sequential Synthesis for Functionalized Dihydroquinolinones

Catalytic Systems and Oxidants

Recent advancements in one-pot syntheses, such as those described by ACS Omega, demonstrate the utility of ceric ammonium nitrate (CAN) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as oxidants in tandem with ammonium acetate for cyclocondensation. These methods enable the assembly of dihydroquinolinones from simpler precursors like tetralones and 1,3-cyclohexadione. For instance, alkenylated dihydroquinolinones are synthesized in yields exceeding 80% via sequential dehydrogenation and cyclization.

Table 2: General Procedure for One-Pot Dihydroquinolinone Synthesis

| Step | Conditions |

|---|---|

| Dehydrogenation | CAN (20 mol %), TEMPO (20 mol %), 100°C, 3 h |

| Cyclization | NH₄OAc (10 equiv), choline chloride:PTSA, 100°C, 4 h |

| Workup | CH₂Cl₂ extraction, silica chromatography |

| Yield Range | 72–89% |

Reductive Amination and Hydrogenation Techniques

Catalytic Hydrogenation for Amino Derivatives

The synthesis of 5-amino-3,4-dihydroquinolin-2(1H)-one, as detailed in ChemicalBook, employs hydrogen gas and palladium on activated charcoal in ethanol. This reductive amination approach achieves a 95% yield, underscoring the efficiency of heterogeneous catalysis for introducing nitrogen-based functional groups.

Table 3: Reaction Parameters for 5-Amino Derivative Synthesis

| Parameter | Details |

|---|---|

| Catalyst | Pd/C (10 wt%) |

| Pressure | H₂ atmosphere |

| Solvent | Ethanol |

| Duration | 4 hours |

| Yield | 95% |

For hydroxymethyl analogues, a similar reductive strategy could be applied to ketone or nitrile intermediates, though this would require prior installation of a formyl or cyanomethyl group at the 5-position.

Pharmacological Derivative Synthesis and Functionalization

Anticonvulsant Dihydroquinolinones

A study published in PubMed synthesizes 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity by appending thioether-linked oxadiazole moieties. The lead compound, 5b, exhibited superior GABA receptor binding (IC₅₀ = 0.12 μM) and anticonvulsant efficacy compared to carbamazepine. The synthetic route involved Mitsunobu-like coupling and oxidative cyclization, suggesting that hydroxymethyl groups could be introduced via similar etherification or esterification steps.

Advanced Strategies for Hydroxymethyl Group Installation

Hypothetical Pathways Based on Existing Data

While no direct synthesis of 5-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is documented, plausible routes include:

-

Friedel-Crafts Alkylation : Using paraformaldehyde and a Lewis acid (e.g., AlCl₃) to introduce a hydroxymethyl group at the 5-position of a preformed dihydroquinolinone scaffold.

-

Mitsunobu Reaction : Converting a 5-hydroxy derivative to the hydroxymethyl analogue via reaction with formaldehyde and diethyl azodicarboxylate (DEAD).

-

Reduction of 5-Formyl Derivatives : Catalytic hydrogenation or borohydride reduction of a 5-formyl intermediate, synthesized via Vilsmeier-Haack formylation.

Table 4: Proposed Reaction Conditions for Hydroxymethylation

| Method | Reagents/Conditions | Challenges |

|---|---|---|

| Friedel-Crafts | Paraformaldehyde, AlCl₃, DCM, 0°C | Regioselectivity, over-alkylation |

| Mitsunobu | Formaldehyde, DEAD, PPh₃, THF | Competing side reactions |

| Formyl Reduction | NaBH₄, MeOH; or H₂, Pd/C | Intermediate stability |

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes selective oxidation under controlled conditions:

-

Aldehyde Formation : Treatment with pyridinium chlorochromate (PCC) in dichloromethane yields the corresponding 5-carbaldehyde derivative (85% yield).

-

Carboxylic Acid Formation : Strong oxidizing agents like KMnO4 in acidic media convert the hydroxymethyl group to a carboxylic acid (72% yield).

Mechanistic Pathway :

Nucleophilic Substitution

The hydroxyl group serves as a precursor for leaving-group activation:

-

Tosylate Intermediate : Reaction with tosyl chloride (TsCl) in pyridine generates a tosylate intermediate, enabling substitution with sodium azide (NaN3) to produce 5-azidomethyl derivatives (60% yield) .

-

Amine Functionalization : Tosylate intermediates react with primary amines (e.g., benzylamine) to form 5-aminomethyl analogs (55–68% yield) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Heck Arylation | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C | 3-Aryl-5-(hydroxymethyl) derivative | 82 | |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 6-Borylated analog | 75 |

Key Insight : The quinolinone core directs regioselectivity in cross-coupling, favoring substitution at the 3- and 6-positions .

Cyclization and Heterocycle Formation

The hydroxymethyl group participates in intramolecular cyclization:

-

Lactam Formation : Reaction with ethyl chloroformate generates a carbamate intermediate, which cyclizes under basic conditions to yield fused tricyclic structures (78% yield) .

-

Pyrazole Synthesis : Condensation with hydrazines forms 5-(pyrazolylmethyl) derivatives, enhancing biological activity (e.g., antimicrobial potency) .

Radical Functionalization

Visible-light-mediated reactions enable C–H activation:

-

Photocyclization : Under UV light (λ = 254 nm), the compound undergoes radical-mediated cyclization with acrylamides to form tetracyclic frameworks (65% yield) .

-

Hydrogen Abstraction : tert-Butoxyl radicals abstract hydrogen from the hydroxymethyl group, initiating cascade reactions for complex heterocycles .

Biological Interactions

While not a direct chemical reaction, enzymatic interactions inform synthetic modifications:

-

Acetylcholinesterase Inhibition : The hydroxymethyl group enhances binding to the enzyme’s catalytic site, with IC₅₀ values <1 µM in optimized analogs .

-

Antioxidant Activity : Derivatives with oxidized hydroxymethyl groups (e.g., carboxylic acids) exhibit improved radical-scavenging efficiency in lubricants .

Comparative Reactivity Table

| Functional Group | Reaction Partner | Product Class | Key Application |

|---|---|---|---|

| -CH₂OH | PCC | Aldehydes | Intermediate for Schiff bases |

| -CH₂OTs | NaN₃ | Azides | Click chemistry precursors |

| -CH₂NH₂ | Acyl chlorides | Amides | Bioactive molecule design |

| -COOH | SOCl₂ | Acid chlorides | Polymer synthesis |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with key biological pathways:

- Acetylcholinesterase Inhibition : Research indicates that derivatives of 5-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme involved in neurodegenerative diseases such as Alzheimer's. Notably, one derivative demonstrated an IC50 value of 0.29 µM against human recombinant AChE .

- Anticancer Activity : Studies have shown that compounds based on this scaffold exhibit antiproliferative effects against various cancer cell lines. For instance, certain derivatives showed over 30% inhibition in DU145 prostate carcinoma and MCF7 breast adenocarcinoma cell lines.

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In vitro studies indicated significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported at 10 μM.

Coordination Chemistry

This compound serves as a versatile building block in coordination chemistry. Its ability to form stable complexes with metal ions makes it useful for synthesizing new materials and catalysts.

Industrial Applications

The compound is utilized in the synthesis of dyes and pigments due to its chromophoric properties. Its derivatives are also being explored for their potential use in developing novel industrial chemicals.

Case Study 1: Alzheimer’s Disease Research

A study focused on synthesizing various quinolinone derivatives aimed at treating Alzheimer’s disease highlighted the efficacy of this compound derivatives in inhibiting AChE activity. The study concluded that modifications to the core structure could enhance selectivity and potency against cholinesterases .

Case Study 2: Anticancer Activity Evaluation

In another investigation, the anticancer properties of different derivatives were assessed against multiple cancer cell lines. The results indicated that specific substitutions at the phenyl ring significantly influenced anticancer activity, leading to the identification of promising candidates for further development.

Data Summary

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 5-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one can be contextualized by comparing it to analogs with substitutions at the 5-, 6-, 7-, or 8-positions of the dihydroquinolinone core. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of 3,4-Dihydroquinolin-2(1H)-one Derivatives

Key Observations

Substituent Position and Activity: 5-Position Derivatives: Hydroxy or hydroxymethyl groups at this position correlate with high 5-HT1A receptor affinity. For example, 5-hydroxy analogs (e.g., compound 10g) exhibit Ki values near 1.68 nM, comparable to serotonin itself (Ki = 1.65 nM) . 7-Position Derivatives: 7-Hydroxy or 7-aminoalkyloxy substituents (e.g., compound I7) demonstrate dual affinity for D2 and 5-HT2A receptors, making them candidates for antipsychotic agents . 8-Position Derivatives: Anticonvulsant activity is prominent in 8-hydroxy derivatives, likely due to interactions with the GABAA receptor .

Functional Group Impact: Hydroxymethyl (-CH2OH) vs. Hydroxy (-OH): Hydroxymethyl introduces a primary alcohol, which may enhance solubility and reduce first-pass metabolism compared to phenolic -OH groups. However, this substitution could reduce direct hydrogen-bonding strength with receptor residues . Alkoxy vs. Hydroxy: Alkoxy chains (e.g., 5-(3-chloro-2-hydroxypropoxy)) are critical for β-blocker activity (e.g., carteolol) but reduce CNS penetration due to increased hydrophilicity .

Structural Flexibility: Ring-opened derivatives (e.g., 10a–m in ) show reduced activity compared to rigid 3,4-dihydroquinolinone cores, emphasizing the importance of the bicyclic framework for receptor binding .

Research Findings and Mechanistic Insights

- Antidepressant Potential: 5-substituted derivatives (hydroxy or hydroxymethyl) exhibit strong 5-HT1A affinity, a key target for serotonin reuptake inhibition and postsynaptic receptor activation .

- Antipsychotic Potential: 7-substituted derivatives with aminoalkyloxy chains show balanced D2/5-HT2A affinity, mimicking atypical antipsychotics like risperidone .

- Anticonvulsant Activity : 8-hydroxy derivatives act via GABAA potentiation, with ED50 values comparable to valproic acid .

Biological Activity

5-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C9H9NO2

- Molecular Weight : 163.17 g/mol

- Melting Point : 225-227 °C

- Structure : The compound features a hydroxymethyl group at the 5-position of a dihydroquinolinone structure, contributing to its unique properties and biological activities.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

-

Anticonvulsant Activity :

- The compound has shown potential interactions with neurotransmitter receptors, particularly the GABAA receptor, suggesting its use in treating epilepsy and anxiety disorders .

- A study highlighted that derivatives of this compound were evaluated for their anticonvulsant effects, demonstrating promising results in animal models .

-

Antimicrobial Properties :

- Derivatives of this compound have displayed antimicrobial activity against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) against certain pathogens was reported to be in the range of 50–200 μg/mL .

- The compound is believed to interact with bacterial cell membranes or metabolic pathways, providing insights into its mechanism of action.

- Anti-inflammatory and Antioxidant Effects :

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Common approaches include:

- Condensation Reactions : Utilizing starting materials such as amino acids and aldehydes.

- Cyclization Techniques : Involving the formation of the quinoline core through cyclization reactions under acidic or basic conditions.

These methods highlight the versatility in producing this compound and its derivatives for further pharmacological exploration.

Table 1: Summary of Biological Activities

Notable Research Findings

- A study evaluating the anticonvulsant properties reported that derivatives of this compound exhibited significant activity in animal models, indicating a potential pathway for drug development targeting neurological disorders .

- Another investigation into its antimicrobial efficacy revealed that certain derivatives effectively inhibited growth in both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .

Q & A

Q. Advanced

- Supercritical Fluid Chromatography (SFC) : Achieves baseline separation of enantiomers using chiral stationary phases (e.g., Lux Cellulose-2 column in ).

- Optical rotation and CD spectroscopy : Confirm enantiomeric purity and absolute configuration.

Stereochemistry profoundly impacts activity. For example, (S)-enantiomers of thiophene amidine derivatives exhibit 10-fold higher nNOS inhibition than (R)-counterparts due to better alignment with the heme cofactor .

How can researchers address discrepancies between in vitro potency and in vivo efficacy for nNOS inhibitors?

Advanced

Discrepancies often arise from pharmacokinetic factors:

- Bioavailability : Poor oral absorption due to high logP (>3) or efflux by P-glycoprotein. Solutions include prodrug strategies (e.g., esterification of hydroxymethyl groups) .

- Metabolic instability : CYP450-mediated oxidation of dihydroquinolinones. Deuterium substitution or fluorine incorporation at vulnerable sites can slow metabolism .

- Species-specific enzyme differences : Validate inhibitors in transgenic models expressing human nNOS.

What strategies mitigate low yields in multi-step syntheses of dihydroquinolinone derivatives?

Q. Advanced

- Parallel optimization : Screen reaction conditions (solvent, catalyst, temperature) for each step. For example, replacing LiAlH₄ with BH₃·THF in reductions improves functional group compatibility (yield increase from 43% to 76% in ).

- Flow chemistry : Continuous processes enhance scalability and reduce side reactions (e.g., industrial synthesis in ).

- Protecting group strategies : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) to prevent undesired side reactions during coupling steps .

How do researchers validate target engagement of nNOS inhibitors in preclinical pain models?

Q. Advanced

- Biochemical assays : Measure NO production in rat cerebral cortex homogenates (IC₅₀ correlation with in vivo doses) .

- Behavioral models :

- PET imaging : Radiolabeled derivatives (e.g., TASP0410457 in ) quantify brain penetration and target occupancy.

What computational tools aid in designing selective dihydroquinolinone-based nNOS inhibitors?

Q. Advanced

- Pharmacophore modeling : Identifies critical features (e.g., hydrogen bond donors, hydrophobic pockets) using tools like MOE or Schrödinger. ’s pharmacophore model highlights the thiophene amidine as essential for binding .

- MD simulations : Assess binding stability and predict off-target effects (e.g., interactions with cytochrome P450 enzymes).

- AI-driven synthesis planning : Tools like Pistachio or Reaxys predict feasible routes for novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.